4-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)butanoic acid
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Overview
Description
4-(4-chloro-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]butanoic acid is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom and an amino group attached to a butanoic acid chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated pyrazole is reacted with an appropriate amine, such as isopropylamine, under basic conditions.
Attachment of the butanoic acid chain: This can be done through a nucleophilic substitution reaction where the amine group reacts with a butanoic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the chlorinated pyrazole ring or the carboxylic acid group.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole ketone, while reduction could produce a pyrazole alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly if they exhibit significant biological activity.
Industry
In industry, it could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]butanoic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-1H-pyrazol-1-yl)butanoic acid: Lacks the isopropylamino group.
4-(1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]butanoic acid: Lacks the chlorine atom on the pyrazole ring.
4-(4-chloro-1H-pyrazol-1-yl)-2-aminobutanoic acid: Lacks the isopropyl group on the amino group.
Uniqueness
The presence of both the chlorine atom and the isopropylamino group in 4-(4-chloro-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]butanoic acid might confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
Properties
Molecular Formula |
C10H16ClN3O2 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
4-(4-chloropyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-7(2)13-9(10(15)16)3-4-14-6-8(11)5-12-14/h5-7,9,13H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
OHWBENLRAACRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=C(C=N1)Cl)C(=O)O |
Origin of Product |
United States |
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